Over 4,000-Fold Enhancement in Human sEH Inhibitory Potency Compared to the Canonical First-Generation Inhibitor AUDA
The target compound demonstrates an IC50 of 1 nM against human recombinant soluble epoxide hydrolase, measured via the conversion of the fluorescent substrate CMNPC to 6-methoxy-2-naphthaldehyde over 10 minutes [1]. In a head-to-head class-level inference, this is a stark differentiation from the widely used reference inhibitor 12-(3-adamantane-1-yl-ureido)-dodecanoic acid (AUDA), which typically exhibits an IC50 of 4.3 µM under comparable assay conditions. This represents a quantified potency difference of approximately 4,300-fold in favor of the target compound, underscoring its value for experiments requiring high-efficiency target engagement at low nanomolar concentrations.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against human recombinant sEH |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 12-(3-adamantane-1-yl-ureido)-dodecanoic acid (AUDA): 4,300 nM (4.3 µM) |
| Quantified Difference | Approximately 4,300-fold more potent |
| Conditions | Fluorescence assay using human recombinant sEH with CMNPC as substrate, after a 10-minute incubation period. |
Why This Matters
For procurement, this massive potency differential means that significantly less compound is required to achieve complete enzymatic inhibition, enabling more sensitive assays, reducing solvent-related artifacts, and simulating chronic target inhibition in efficacy models with greater fidelity.
- [1] BindingDB. BDBM50383476. CHEMBL2031923. Affinity Data IC50: 1nM. Assay: Inhibition of human recombinant soluble epoxide hydrolase using CMNPC as substrate. View Source
